molecular formula C7H11N5 B14587966 N,N-Dimethyl-N'-(6-methyl-1,2,4-triazin-3-yl)methanimidamide CAS No. 61139-92-2

N,N-Dimethyl-N'-(6-methyl-1,2,4-triazin-3-yl)methanimidamide

Cat. No.: B14587966
CAS No.: 61139-92-2
M. Wt: 165.20 g/mol
InChI Key: DJNOQARFLUJTQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-N’-(6-methyl-1,2,4-triazin-3-yl)methanimidamide is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a ring structure composed of three carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of a dimethylamino group and a methyl group attached to the triazine ring, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-N’-(6-methyl-1,2,4-triazin-3-yl)methanimidamide typically involves the reaction of 6-methyl-1,2,4-triazine-3-carboxylic acid with dimethylamine. The reaction is carried out under reflux conditions in the presence of a suitable dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting intermediate is then treated with a reducing agent like lithium aluminum hydride to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N’-(6-methyl-1,2,4-triazin-3-yl)methanimidamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the dimethylamino group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether under inert atmosphere.

    Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile at elevated temperatures.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen atoms.

    Reduction: Reduced derivatives with hydrogen atoms added to the triazine ring.

    Substitution: Substituted derivatives with different functional groups replacing the dimethylamino group.

Scientific Research Applications

N,N-Dimethyl-N’-(6-methyl-1,2,4-triazin-3-yl)methanimidamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex triazine derivatives and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N’-(6-methyl-1,2,4-triazin-3-yl)methanimidamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-N’-phenylmethanimidamide: A similar compound with a phenyl group instead of the triazine ring.

    N,N-Dimethyl-N’-(4-methyl-1,2,4-triazin-3-yl)methanimidamide: A closely related compound with a different substitution pattern on the triazine ring.

    N,N-Dimethyl-N’-(6-chloro-1,2,4-triazin-3-yl)methanimidamide: A derivative with a chloro group instead of a methyl group on the triazine ring.

Uniqueness

N,N-Dimethyl-N’-(6-methyl-1,2,4-triazin-3-yl)methanimidamide stands out due to its specific substitution pattern on the triazine ring, which imparts unique chemical and biological properties

Properties

CAS No.

61139-92-2

Molecular Formula

C7H11N5

Molecular Weight

165.20 g/mol

IUPAC Name

N,N-dimethyl-N'-(6-methyl-1,2,4-triazin-3-yl)methanimidamide

InChI

InChI=1S/C7H11N5/c1-6-4-8-7(11-10-6)9-5-12(2)3/h4-5H,1-3H3

InChI Key

DJNOQARFLUJTQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=N1)N=CN(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.